![molecular formula C21H21NO4 B6508075 7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one CAS No. 869340-64-7](/img/structure/B6508075.png)
7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one is a coumarin derivative with significant biological and pharmaceutical properties. Coumarins are a class of naturally occurring phenolic compounds known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Coumarin derivatives, to which hms1897j22 belongs, have been found to exhibit a wide range of biological activities . They have been reported to have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV properties .
Mode of Action
Coumarin derivatives are known to interact with various targets depending on their specific biological activity . For instance, some coumarin derivatives can inhibit DNA gyrase, an enzyme involved in DNA replication, thereby inhibiting the proliferation and metastasis of cancer cells .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways depending on their specific biological activity . For example, some coumarin derivatives can inhibit the action of DNA gyrase, thereby affecting DNA replication and cell division .
Result of Action
Coumarin derivatives are known to have various effects at the molecular and cellular level, such as inhibiting dna gyrase, which can lead to the inhibition of cell proliferation and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one typically involves the Pechmann condensation method. This method involves the reaction of phenols with β-keto esters in the presence of a strong acid catalyst. The reaction conditions include heating the reactants under reflux in an acidic medium, often using concentrated sulfuric acid or polyphosphoric acid as the catalyst.
Industrial Production Methods: For industrial-scale production, the reaction conditions are optimized to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones or hydroquinones.
Reduction: Formation of dihydrocoumarins or tetrahydrocoumarins.
Substitution: Formation of various substituted coumarins depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: Biologically, 7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one exhibits various activities, including antimicrobial and antioxidant properties. It has been studied for its potential use in developing new therapeutic agents.
Medicine: In medicine, this compound has shown promise in preclinical studies for its anticancer and anti-inflammatory effects. It is being explored for its potential use in treating various diseases, including cancer and inflammatory disorders.
Industry: In the industry, this compound is used in the development of fluorescent probes and dyes due to its photophysical properties. It is also used in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
7-Hydroxy-4-methylcoumarin
7-Hydroxy-4-methyl-8-methoxycoumarin
7-Hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]coumarin
Uniqueness: Compared to similar compounds, 7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one stands out due to its unique morpholine substituent, which enhances its biological activity and stability
Properties
IUPAC Name |
7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-14-16-7-8-18(23)17(13-22-9-11-25-12-10-22)20(16)26-21(24)19(14)15-5-3-2-4-6-15/h2-8,23H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYKDBOCZYSSPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B6507995.png)
![3-methyl-7-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B6508006.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzamide](/img/structure/B6508010.png)
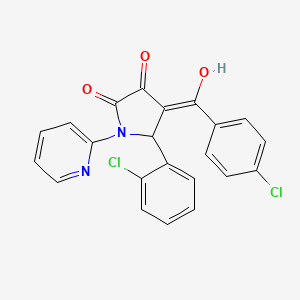
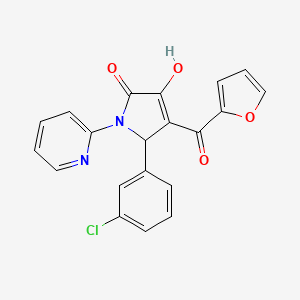
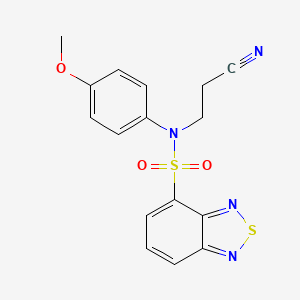
![2-(2-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508039.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6508047.png)
![6-ethyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B6508055.png)
![4-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B6508057.png)
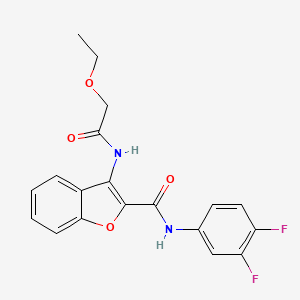
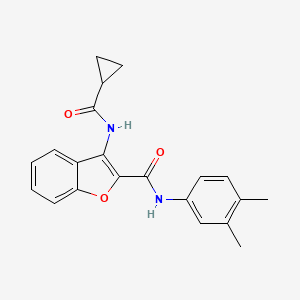
![3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6508083.png)
![2-amino-N-(4-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6508094.png)
